molecular formula C13H10N2O B3194378 3,6-Diamino-9h-fluoren-9-one CAS No. 83740-04-9

3,6-Diamino-9h-fluoren-9-one

Cat. No.: B3194378
CAS No.: 83740-04-9
M. Wt: 210.23 g/mol
InChI Key: CQWYPRRTBDNYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diamino-9H-fluoren-9-one is a fluorenone derivative characterized by amino (-NH₂) substituents at the 3- and 6-positions of the fluorene backbone. This compound is commercially available with a purity of ≥98% and is utilized in specialized chemical synthesis and research applications . Fluorenone derivatives are widely studied for their unique electronic and optical properties, which are highly dependent on the nature and position of substituents. The amino groups in this compound are electron-donating, which can enhance solubility in polar solvents and modify reactivity in nucleophilic or coordination-driven reactions.

Properties

CAS No.

83740-04-9

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3,6-diaminofluoren-9-one

InChI

InChI=1S/C13H10N2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2

InChI Key

CQWYPRRTBDNYAG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C3=C(C2=O)C=CC(=C3)N

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(C2=O)C=CC(=C3)N

Other CAS No.

83740-04-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,6-Diamino-9H-fluoren-9-one can be contextualized by comparing it to other fluorenone derivatives, as outlined below:

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Fluorenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -NH₂ at 3,6 C₁₃H₁₀N₂O 210.23* Enhanced solubility in polar solvents; potential applications in organic electronics
3,6-Dibromo-9H-fluoren-9-one -Br at 3,6 C₁₃H₆Br₂O 337.99 Electron-withdrawing groups; precursor for cross-coupling reactions
3,6-Dimethoxy-9H-fluoren-9-one -OCH₃ at 3,6 C₁₅H₁₂O₃ 240.26* Electron-donating methoxy groups; used in optoelectronic materials
4,5-Diaza-9H-fluoren-9-imine -N= at 4,5; -NH at 9 C₁₁H₇N₃ 181.20* Nitrogen-rich structure; potential coordination chemistry applications
2,7-Diacetyl-9H-fluoren-9-one -COCH₃ at 2,7 C₁₇H₁₂O₃ 264.28* Acetyl groups enable π-conjugation extension; used in photophysical studies

*Calculated based on molecular formula.

Reactivity and Functionalization

  • This compound: The amino groups facilitate participation in Schiff base formation, hydrogen bonding, and metal coordination, making it suitable for supramolecular chemistry or catalysis. Its electron-rich aromatic system may also enhance charge transport in organic semiconductors .
  • 3,6-Dibromo-9H-fluoren-9-one : Bromine substituents enable Suzuki-Miyaura or Ullmann coupling reactions, allowing integration into π-extended systems for polymers or small-molecule semiconductors .
  • 3,6-Dimethoxy-9H-fluoren-9-one : Methoxy groups improve solubility and stabilize excited states, making this derivative useful in light-emitting diodes (LEDs) or photovoltaic devices .

Optical and Electronic Behavior

  • Amino vs. Bromo Substituents: Amino groups lower the LUMO energy level via electron donation, whereas bromine atoms raise it through electron withdrawal. This contrast significantly impacts charge-transfer efficiency in optoelectronic applications .
  • Methoxy vs. Acetyl Substituents: Methoxy groups enhance fluorescence quantum yield due to reduced non-radiative decay, while acetyl groups extend conjugation for absorption in visible wavelengths .

Research and Industrial Relevance

Fluorenone derivatives are pivotal in materials science, pharmaceuticals, and organic synthesis. For instance:

  • 3,6-Dibromo-9H-fluoren-9-one serves as a key intermediate in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) .
  • 3,6-Dimethoxy-9H-fluoren-9-one has been explored in dye-sensitized solar cells (DSSCs) due to its tunable bandgap .

The amino-substituted variant, this compound, remains underexplored in the provided literature but holds promise for advanced applications in bioimaging or catalysis due to its dual amino functionality.

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